molecular formula C26H32N2O5 B601586 Aripiprazole Related Compound B CAS No. 1424858-02-5

Aripiprazole Related Compound B

Cat. No.: B601586
CAS No.: 1424858-02-5
M. Wt: 452.56
InChI Key:
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Scientific Research Applications

7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) typically involves the following steps:

    Formation of the Quinolinone Moieties: The quinolinone units are synthesized through a series of reactions starting from aniline derivatives. These reactions often involve cyclization and oxidation steps.

    Linking the Quinolinone Units: The two quinolinone units are then connected via an oxybis(butane) linker. This step usually involves nucleophilic substitution reactions where the quinolinone units are reacted with a butane derivative containing leaving groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, while ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone units to their corresponding hydroquinoline forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) involves its interaction with specific molecular targets and pathways. The compound’s quinolinone units can interact with various enzymes and receptors, modulating their activity. The oxybis(butane) linker provides flexibility and allows the compound to adopt different conformations, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): can be compared with other similar compounds, such as:

    7,7’-((oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one): analogs with different linkers.

    Quinolinone derivatives: with varying substituents on the quinolinone ring.

    Bisquinolinone compounds: with different connecting linkers.

Properties

IUPAC Name

7-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c29-25-11-7-19-5-9-21(17-23(19)27-25)32-15-3-1-13-31-14-2-4-16-33-22-10-6-20-8-12-26(30)28-24(20)18-22/h5-6,9-10,17-18H,1-4,7-8,11-16H2,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPKMXWZSADJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCOCCCCOC3=CC4=C(CCC(=O)N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424858-02-5
Record name 7,7'-((Oxybis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1424858025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7'-((OXYBIS(BUTANE-4,1-DIYL))BIS(OXY))BIS(3,4-DIHYDROQUINOLIN-2(1H)-ONE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9ZEV5PJY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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